molecular formula C20H29N3O3 B12904605 (S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide

(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide

Cat. No.: B12904605
M. Wt: 359.5 g/mol
InChI Key: RSCSBAXOHYLPFF-HOTGVXAUSA-N
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Description

(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a pivaloyl group, and an amino acid derivative. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the pyrrolidine ring, followed by the introduction of the pivaloyl group and the amino acid derivative. Key steps in the synthesis include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pivaloyl Group: This step typically involves acylation reactions using pivaloyl chloride or similar reagents.

    Attachment of the Amino Acid Derivative: This step often involves peptide coupling reactions using reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as:

    Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.

    Receptor Binding: The compound can interact with cellular receptors, influencing signal transduction pathways.

    Protein-Protein Interactions: It can disrupt or stabilize protein-protein interactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide: shares similarities with other amino acid derivatives and pivaloyl-containing compounds. Some similar compounds include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H29N3O3/c1-20(2,3)19(26)23-12-8-11-15(23)18(25)22(4)16(17(21)24)13-14-9-6-5-7-10-14/h5-7,9-10,15-16H,8,11-13H2,1-4H3,(H2,21,24)/t15-,16-/m0/s1

InChI Key

RSCSBAXOHYLPFF-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N

Origin of Product

United States

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